1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine
Overview
Description
1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C14H23N and its molecular weight is 205.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Hydrocarbonylation
Research examined the hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes, yielding products including 2-methylpropan-1-ol. The study proposed a mechanism for the production of 2-methylpropan-1-ol, involving the formation of vinyl alcohol, its tautomerism, and hydrogenation (Simpson et al., 1996).
Stereoselective Synthesis
A paper described the development of a stereoselective process for synthesizing N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in preparing premafloxacin, an antibiotic. The process involved asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Synthesis of Monoamine Oxidase Inhibitors
Research focused on synthesizing (E)-3-Amino-1-phenyl-1-butene, a monoamine oxidase inhibitor used in drug development for Parkinson's disease. The paper presented a three-step synthesis strategy for the compound, starting from cinnamaldehyde and involving a hydroamination reaction (Ventura & Taylor, 2014).
Process Development for Drug Synthesis
A study described the development of a large-scale synthesis for (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine, a key intermediate of repaglinide, an anti-diabetic drug. The process involved nucleophilic substitution, Grignard reaction, reduction, and resolution (Kolla et al., 2006).
Catalytic Titration Indication
A study utilized the acid-catalyzed acetylation of alcohols and phenols for indicating the endpoint in the titration of tertiary amines and metal carboxylates. The research highlighted the effectiveness of acetic anhydride-quinhydrone mixture as an endpoint indicator for weak bases (Greenhow, 1977).
Enthalpy Measurements in Chemical Mixtures
The study measured the excess molar enthalpies of mixtures involving 2-methylpropan-2-ol and various amides. The results were analyzed in terms of molecular interactions, focusing on N-H protons (Pikkarainen, 1991).
Fluorescence Properties of Novel Compounds
Research synthesized novel bi-phenyl-based acrylate and methacrylate, including 4-[(1E)-3-(biphenyl-4-yl)buta-1,3-dien-1-yl]phenyl 2-methylprop-2-enoate, and studied their solubility, absorbance, and fluorescence properties in various solvents (Baskar & Subramanian, 2011).
Urethane Formation Catalysts
A kinetic and mechanistic study explored the alcoholysis of phenyl isocyanate catalyzed by tertiary amine catalysts. The study described the reaction mechanisms and highlighted the effect of tertiary amine catalysts on urethane formation (Waleed et al., 2022).
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-2-methylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-5-11(4)12-6-8-13(9-7-12)14(15)10(2)3/h6-11,14H,5,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKTWDHRBOZHKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209048 | |
Record name | α-(1-Methylethyl)-4-(1-methylpropyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847837-45-0 | |
Record name | α-(1-Methylethyl)-4-(1-methylpropyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847837-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(1-Methylethyl)-4-(1-methylpropyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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